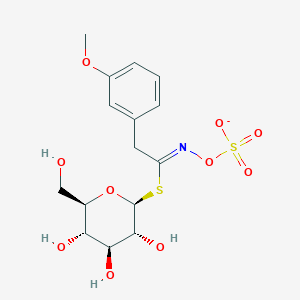

3-Methoxybenzylglucosinolate

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H20NO10S2- |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

[(Z)-[2-(3-methoxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate |

InChI |

InChI=1S/C15H21NO10S2/c1-24-9-4-2-3-8(5-9)6-11(16-26-28(21,22)23)27-15-14(20)13(19)12(18)10(7-17)25-15/h2-5,10,12-15,17-20H,6-7H2,1H3,(H,21,22,23)/p-1/b16-11-/t10-,12-,13+,14-,15+/m1/s1 |

InChI Key |

RYDIUEJGEAUJAI-OOMJLXHVSA-M |

SMILES |

COC1=CC=CC(=C1)CC(=NOS(=O)(=O)[O-])SC2C(C(C(C(O2)CO)O)O)O |

Isomeric SMILES |

COC1=CC=CC(=C1)C/C(=N/OS(=O)(=O)[O-])/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=NOS(=O)(=O)[O-])SC2C(C(C(C(O2)CO)O)O)O |

Synonyms |

glucolimnanthin m-methoxybenzyl glucosinolate |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 3 Methoxybenzylglucosinolate

Precursor Amino Acid Utilization in 3-Methoxybenzylglucosinolate Synthesis

The backbone of this compound is derived from aromatic amino acids, which are synthesized via the shikimate pathway. nih.govyoutube.com This pathway is crucial for the production of a wide range of secondary metabolites in plants. nih.gov

The biosynthesis of aromatic glucosinolates, including this compound, originates from the aromatic amino acids phenylalanine and tyrosine. encyclopedia.pubnih.gov These amino acids serve as the initial building blocks for the carbon skeleton of the glucosinolate. frontiersin.org The conversion of these amino acids into the core glucosinolate structure is a key initial phase in the biosynthetic pathway. encyclopedia.pub While both phenylalanine and tyrosine can be precursors for aromatic glucosinolates, the specific entry point and subsequent modifications determine the final structure of the side chain. nih.gov

Enzymatic Steps and Key Enzymes in this compound Biosynthesis

The conversion of precursor amino acids into this compound involves a series of enzymatic reactions that build the core structure and modify the side chain.

Hydroxylation is a critical step in the modification of the aromatic ring of glucosinolate side chains. In the biosynthesis of related indole (B1671886) glucosinolates, cytochrome P450 monooxygenases (CYPs) are responsible for hydroxylating the indole ring. nih.govmdpi.com For example, enzymes from the CYP81F family catalyze the hydroxylation of indol-3-ylmethylglucosinolate. researchgate.net While the specific hydroxylases for this compound have not been fully elucidated, it is hypothesized that similar cytochrome P450-dependent monooxygenases are involved in introducing a hydroxyl group to the benzyl (B1604629) side chain, which is a prerequisite for subsequent methylation. mdpi.com

Following hydroxylation, a methyltransferase enzyme is required to add a methyl group to the hydroxylated intermediate, forming the characteristic methoxy (B1213986) group of this compound. In the biosynthesis of methoxyindole glucosinolates, specific O-methyltransferases (IGMTs) catalyze this methylation step. nih.govnih.gov For instance, IGMT5 is responsible for the conversion of 1-hydroxyindol-3-ylmethylglucosinolate to 1-methoxyindol-3-ylmethylglucosinolate. nih.govnih.gov It is highly probable that a homologous methyltransferase is responsible for the methylation step in the biosynthesis of this compound.

Subcellular Localization of Biosynthetic Enzymes and Pathways

The biosynthesis of glucosinolates is a compartmentalized process, with different enzymatic steps occurring in various subcellular locations. The initial formation of the glucosinolate core structure from amino acid-derived aldoximes occurs in the cytosol. encyclopedia.pub However, many of the enzymes involved in side-chain modifications, such as hydroxylases, are often anchored to the membranes of the endoplasmic reticulum. mdpi.com Flavin-monooxygenases involved in aliphatic glucosinolate biosynthesis have been identified as cytosolic proteins. oup.comoup.com The entire biosynthetic pathway is thought to be organized in multienzyme complexes that are loosely associated with the cytoplasmic face of the endoplasmic reticulum membrane. mdpi.com This organization facilitates the efficient channeling of intermediates through the pathway.

The enzymes for both aliphatic and indole glucosinolate biosynthesis are primarily located in the vascular tissues, particularly in parenchyma cells of the phloem. nih.govku.dkresearchgate.net This localization suggests a role for these cells in plant defense and the transport of these compounds.

Comparative Biosynthesis of this compound with Related Aromatic Glucosinolates

The biosynthesis of this compound shares many similarities with that of other aromatic and indole glucosinolates. The initial steps, involving the conversion of an aromatic amino acid to the core glucosinolate structure, are conserved across these pathways. encyclopedia.pub

The key differences arise in the side-chain modification steps. For example, the biosynthesis of indole glucosinolates involves hydroxylation and methylation of the indole ring, catalyzed by specific CYP enzymes and IGMTs, respectively. nih.govmdpi.com In contrast, the biosynthesis of this compound involves hydroxylation and methylation of the benzyl group. While the specific enzymes may differ, the general enzymatic activities are analogous.

The regulation of these pathways also shows similarities. Transcription factors, such as those from the MYB family, are known to control the expression of glucosinolate biosynthetic genes in various species. mdpi.com It is likely that similar regulatory networks are in place for the biosynthesis of this compound.

Data Tables

Table 1: Key Enzyme Families in Aromatic Glucosinolate Biosynthesis

| Enzyme Family | Function | Example in Related Pathways | Probable Role in this compound Biosynthesis |

| Cytochrome P450 Monooxygenases (CYPs) | Hydroxylation of the side chain | CYP81F family in indole glucosinolate hydroxylation nih.govmdpi.com | Hydroxylation of the benzyl side chain |

| O-Methyltransferases (OMTs) | Methylation of hydroxylated intermediates | IGMTs in methoxyindole glucosinolate formation nih.govnih.gov | Methylation of the hydroxylated benzyl side chain |

Table 2: Subcellular Localization of Glucosinolate Biosynthetic Steps

| Biosynthetic Step | Subcellular Location | Supporting Evidence |

| Core structure formation | Cytosol encyclopedia.pub | General glucosinolate biosynthesis pathway |

| Side-chain hydroxylation | Endoplasmic Reticulum (membrane-bound) mdpi.com | Localization of cytochrome P450 enzymes |

| Side-chain methylation | Cytosol/ER-associated complexes | Localization of methyltransferases in related pathways |

Regulation of this compound Biosynthetic Flux

The biosynthesis of this compound, an aromatic glucosinolate derived from the amino acid phenylalanine, is a complex and tightly regulated process. The flow of metabolites, or biosynthetic flux, through this pathway is controlled at multiple levels, primarily through the transcriptional regulation of the biosynthetic genes. This regulation ensures that the production of this compound is coordinated with the plant's developmental stage and in response to environmental cues.

The key regulators of glucosinolate biosynthesis belong to the R2R3-MYB family of transcription factors. nih.govmdpi.com These proteins bind to specific recognition sites in the promoters of glucosinolate biosynthetic genes, thereby activating or repressing their transcription. While direct regulatory mechanisms for this compound are not extensively detailed in current literature, the regulation of the broader class of phenylalanine-derived glucosinolates provides significant insights.

A study on Brassica rapa identified several MYB transcription factors that are involved in the regulation of phenylalanine-derived glucosinolates. nih.gov These include homologs of well-characterized glucosinolate regulators from Arabidopsis thaliana as well as novel regulators. The expression levels of these transcription factors can modulate the metabolic flux towards the production of aromatic glucosinolates. For instance, higher expression of activating MYB factors would be expected to increase the flux, leading to higher accumulation of benzylglucosinolates, the precursors to this compound.

The regulation of the final methoxylation step, which converts a hydroxylated precursor to this compound, is a critical control point. This reaction is catalyzed by an O-methyltransferase (OMT). While specific OMTs for benzylglucosinolate are yet to be fully characterized, studies on indole glucosinolates have shown that specific IGMTs (indole glucosinolate O-methyltransferases) are responsible for their methoxylation. nih.gov It is plausible that a similar, specific OMT is responsible for the methoxylation in the this compound pathway and that the expression of this OMT is transcriptionally regulated, thus controlling the final step of the biosynthetic flux.

Interactive Data Table: Transcription Factors Implicated in the Regulation of Phenylalanine-Derived Glucosinolates in Brassica rapa

| Transcription Factor | Family | Potential Role in Benzylglucosinolate Biosynthesis |

| BrMYB28 | R2R3-MYB | Regulator of aliphatic glucosinolate biosynthesis, may have a role in aromatic GSLs. |

| BrMYB29 | R2R3-MYB | Regulator of aliphatic glucosinolate biosynthesis, may have a role in aromatic GSLs. |

| BrMYB34 | R2R3-MYB | Known regulator of indole glucosinolates, potentially involved in aromatic GSL regulation. |

| BrMYB51 | R2R3-MYB | Known regulator of indole glucosinolates, potentially involved in aromatic GSL regulation. |

| BrMYB122 | R2R3-MYB | Known regulator of indole glucosinolates, potentially involved in aromatic GSL regulation. |

| BrMYB44/BrMYB77 | R2R3-MYB | Novel regulators associated with benzylglucosinolate biosynthesis. |

| BrMYB60 | R2R3-MYB | Novel regulator associated with benzylglucosinolate biosynthesis. |

Degradation and Hydrolysis Products of 3 Methoxybenzylglucosinolate

Myrosinase-Mediated Hydrolysis of 3-Methoxybenzylglucosinolate

Myrosinase (β-thioglucoside glucohydrolase) is the key enzyme responsible for the hydrolysis of glucosinolates, including this compound. In intact plant tissues, myrosinase is physically segregated from its glucosinolate substrates. However, when the plant tissue is damaged, for instance by herbivores or during processing, myrosinase comes into contact with glucosinolates, initiating the hydrolysis cascade.

The hydrolysis of this compound by myrosinase follows a well-established mechanism for glucosinolates. The process begins with the enzymatic cleavage of the β-thioglucosidic bond, which releases the glucose molecule and forms an unstable aglycone intermediate, thiohydroximate-O-sulfonate. This intermediate then undergoes a spontaneous rearrangement.

At a neutral pH, the aglycone readily undergoes a Lossen rearrangement, leading to the formation of the corresponding isothiocyanate, 3-methoxybenzyl isothiocyanate. This is the primary pathway for the formation of isothiocyanates from most glucosinolates under typical physiological conditions.

The efficiency and outcome of the myrosinase-catalyzed hydrolysis of this compound are dependent on several factors:

pH: Myrosinase activity is highly pH-dependent. While the optimal pH can vary depending on the plant source of the enzyme, it generally falls within a slightly acidic to neutral range. For many Brassica species, the optimal pH for myrosinase activity is between 6 and 7.

Temperature: Myrosinase activity increases with temperature up to an optimal point, beyond which the enzyme begins to denature and lose activity. The optimal temperature for myrosinases from various sources typically ranges from 30°C to 50°C. High temperatures, such as those used in cooking, can rapidly inactivate myrosinase.

Cofactors: Ascorbic acid (Vitamin C) is a known cofactor for myrosinase and can significantly enhance its activity. The presence of ferrous ions (Fe²⁺) can also influence the hydrolysis pathway, often promoting the formation of nitriles over isothiocyanates.

Table 1: General Factors Affecting Myrosinase Activity

| Factor | Effect on Myrosinase Activity | Notes |

|---|---|---|

| pH | Optimal activity typically between pH 6 and 7. | Can vary with plant source. |

| Temperature | Activity increases up to an optimum (typically 30-50°C), then decreases. | High temperatures cause irreversible denaturation. |

| Ascorbic Acid | Acts as a cofactor, enhancing enzyme activity. | |

| Ferrous Ions (Fe²⁺) | Can influence the type of hydrolysis product formed, favoring nitriles. |

Formation of Isothiocyanates and Nitriles from this compound

The degradation of the unstable aglycone formed from this compound hydrolysis can lead to two primary products: an isothiocyanate and a nitrile. The relative proportions of these products are influenced by the reaction conditions.

Under neutral pH conditions, the primary hydrolysis product is 3-methoxybenzyl isothiocyanate. This compound is responsible for many of the characteristic pungent and biological activities associated with the breakdown of this compound.

The stability of 3-methoxybenzyl isothiocyanate is influenced by environmental conditions such as temperature and pH. A study on the stability of benzylic-type isothiocyanates in aqueous solutions under hydrodistillation-mimicking conditions (90°C) found that 3-methoxybenzyl isothiocyanate is degraded. nih.gov The primary degradation product identified under these high-temperature conditions was 3-methoxybenzylamine. nih.gov This suggests that at elevated temperatures, the isothiocyanate group is susceptible to hydrolysis.

Under certain conditions, such as the presence of specific proteins (nitrile-specifier proteins) or at a more acidic pH, the hydrolysis of this compound can yield (3-methoxyphenyl)acetonitrile (B41291). The formation of nitriles is a significant alternative pathway in glucosinolate breakdown.

The environmental fate of (3-methoxyphenyl)acetonitrile is not well-documented. However, studies on other aromatic nitriles suggest that they can be subject to biodegradation by soil microorganisms. The nitrile group can be enzymatically hydrolyzed to the corresponding carboxylic acid and ammonia. The persistence and mobility of (3-methoxyphenyl)acetonitrile in soil and water would depend on various factors including soil type, microbial population, temperature, and moisture content.

Non-Isothiocyanate Hydrolysis Products and Their Significance

Besides isothiocyanates and nitriles, other minor hydrolysis products can be formed from this compound. The formation of these compounds is often dependent on specific enzymatic activities or reaction conditions.

One such product identified from the degradation of glucolimnanthin (B218448) (a common name for this compound) in meadowfoam seed meal is the thioamide, 2-(3-methoxyphenyl) ethanethioamide. laurentian.ca The specific enzymatic pathways and conditions that favor the formation of this thioamide are not fully elucidated. Thioamides are known to have various biological activities, and their formation adds to the chemical diversity of glucosinolate breakdown products.

The significance of these non-isothiocyanate products, such as nitriles and thioamides, is an active area of research. While isothiocyanates have been the focus of much of the research into the biological effects of glucosinolate hydrolysis, nitriles have also been shown to play a role in plant defense against pests and pathogens. The diverse array of hydrolysis products highlights the complexity of the glucosinolate-myrosinase system and its potential for producing a wide range of bioactive compounds.

Table 2: Major Degradation Products of this compound

| Product Name | Chemical Formula | Conditions Favoring Formation |

|---|---|---|

| 3-Methoxybenzyl isothiocyanate | C₉H₉NOS | Neutral pH |

| (3-Methoxyphenyl)acetonitrile | C₉H₉NO | Acidic pH, presence of nitrile-specifier proteins |

| 2-(3-Methoxyphenyl) ethanethioamide | C₉H₁₁NOS | Specific enzymatic activity in certain plant materials |

Alternative Degradation Pathways of this compound

Beyond the well-documented enzymatic hydrolysis facilitated by myrosinase, this compound, like other glucosinolates, can undergo degradation through alternative, non-enzymatic pathways. These routes are primarily influenced by chemical and physical factors such as temperature and pH. nih.gov Such degradation processes are particularly relevant in the context of food processing, where thermal treatments can inactivate myrosinase, making alternative breakdown mechanisms more prominent. nih.govfrontiersin.org

Chemical degradation of glucosinolates can yield a different array of products compared to enzymatic hydrolysis, and these products may possess distinct biological activities and bioavailability. nih.govnih.gov The specific conditions of the chemical environment, including the presence of certain catalysts, play a crucial role in determining the final degradation products. nih.gov

It is important to note that while the general principles of non-enzymatic glucosinolate degradation are established, specific studies detailing the alternative degradation pathways and resulting products exclusively for this compound are limited. Therefore, much of the understanding is extrapolated from studies on other glucosinolates, particularly aromatic glucosinolates.

Thermal Degradation

Thermal processing, such as cooking, can lead to the degradation of glucosinolates. frontiersin.org Generally, aromatic glucosinolates are considered to be more resistant to thermal degradation compared to indole (B1671886) glucosinolates. nih.gov When myrosinase is inactivated by heat, the thermal degradation of glucosinolates can still occur, leading to the formation of various compounds. nih.govfrontiersin.org

Studies on other glucosinolates have shown that thermal treatment can result in the formation of nitriles. nih.gov For instance, the thermal degradation of sinigrin has been suggested to produce cyanides. nih.gov This suggests that under thermal stress, this compound could potentially degrade to form 3-methoxybenzyl cyanide.

pH-Dependent Degradation

The stability of glucosinolates and the nature of their breakdown products can also be influenced by the pH of the surrounding medium. nih.gov The enzymatic hydrolysis of glucosinolates itself is pH-dependent, with different products being favored at different pH levels. mdpi.com

In the absence of enzymatic activity, extreme pH conditions can also contribute to the chemical degradation of glucosinolates. For example, in an acidic environment, similar to that of the stomach, indole-3-carbinol, a breakdown product of an indole glucosinolate, can condense into polycyclic aromatic forms. nih.gov While this compound is an aromatic glucosinolate, this highlights the potential for pH to influence the structure and fate of glucosinolate degradation products.

The table below summarizes the potential alternative degradation products of aromatic glucosinolates, which may be applicable to this compound, based on general knowledge of glucosinolate chemistry.

Table 1: Potential Alternative Degradation Products of Aromatic Glucosinolates

| Precursor Compound | Condition | Potential Degradation Product |

| Aromatic Glucosinolates | Thermal Degradation | Aromatic Nitriles (e.g., 3-Methoxybenzyl cyanide) |

| Aromatic Glucosinolates | Acidic pH | Further transformation of primary breakdown products |

Ecological and Inter Organismal Roles of 3 Methoxybenzylglucosinolate

The chemical compound 3-Methoxybenzylglucosinolate is a member of the glucosinolate family, a class of secondary metabolites found in plants of the order Brassicales. These compounds are integral to the plant's defense system. While research specifically isolating the ecological functions of this compound is limited, the broader functions of benzylglucosinolates and their hydrolysis products have been studied, providing a framework for understanding its likely roles. This glucosinolate has been identified as a minor compound in the common pepperweed, Lepidium densiflorum, and is believed to be the predominant glucosinolate in Limnanthes alba (meadowfoam). researchgate.netacs.orgpeerj.com

Role in Plant Defense Mechanisms Against Herbivory

Glucosinolates function as part of a two-component chemical defense system. In intact plant tissue, they are stored separately from the enzyme myrosinase. wiley.com When the plant tissue is damaged, for instance by a chewing insect, myrosinase comes into contact with the glucosinolates, hydrolyzing them into various biologically active compounds, primarily isothiocyanates, but also thiocyanates, nitriles, and other products. acs.orgwiley.com These breakdown products are typically toxic or deterrent to herbivores. wiley.com

The direct defense properties of glucosinolate hydrolysis products manifest as feeding deterrence (antixenosis) and direct toxicity (antibiosis).

Feeding Deterrence and Antixenosis: The breakdown products of glucosinolates often have a repellent taste or odor that discourages insects from feeding. For example, the non-volatile isothiocyanate moringin, derived from the related glucomoringin, has been shown to deter feeding in some insect larvae. researchgate.net While not the 3-methoxy derivative, this suggests that the isothiocyanate formed from this compound likely possesses similar deterrent qualities. Plants like Moringa oleifera, known to contain benzylglucosinolates, have demonstrated repellent activity against various insects, including the malarial vector Anopheles stephensi. nih.gov This repellency is often dose-dependent, with higher concentrations of plant extracts leading to greater protective effects. nih.gov

Toxicological Effects on Herbivore Physiology: When ingested, the hydrolysis products of glucosinolates can have a range of toxic effects on herbivores. These compounds can interfere with cellular metabolism and cause damage to the digestive system. wiley.com For instance, various glucosinolate products can irritate the gastro-intestinal mucosa and lead to hepatotoxicity. wiley.com Studies on extracts from Moringa oleifera have consistently shown larvicidal and insecticidal properties against a variety of insect pests, including the common bean weevil (Acanthoscelides obtectus), the Khapra beetle (Trogoderma granarium), and mosquito larvae (Culex pipiens and Anopheles stephensi). nih.govaun.edu.egekb.egnrfhh.com The toxicity is concentration-dependent and affects various life stages, from larvae to pupae, often causing mortality or developmental malformations. ekb.eg While these effects are due to a complex mixture of phytochemicals in the extracts, the presence of benzylglucosinolates is considered a significant contributing factor to this toxicity. nrfhh.com

Table 1: Insecticidal and Repellent Effects of Moringa oleifera Extracts (Containing Benzylglucosinolates)

| Target Insect | Plant Part Used | Observed Effect |

| Anopheles stephensi | Seed Extract | Larvicidal, Pupicidal, Repellent nih.gov |

| Culex pipiens | Seed Extract | Larvicidal, reduced pupation and adult emergence ekb.eg |

| Trogoderma granarium | Leaf Extract | Larvicidal, Adulticidal aun.edu.eg |

| Acanthoscelides obtectus | Seed Extract | Insecticidal, reduced viability and multiplication nrfhh.com |

| Spodoptera frugiperda | Leaf Extract (as AgNPs) | Larvicidal notulaebotanicae.ro |

Indirect Defense Mechanisms: Tritrophic Interactions

Indirect defense involves the plant recruiting the natural enemies of herbivores, such as predators and parasitoids, thereby establishing a tritrophic (three-level) interaction.

Plants under attack by herbivores release a specific blend of volatile organic compounds (VOCs) that can act as a distress signal. nih.gov This chemical plume is used by parasitoid wasps and other predators to locate their herbivorous prey or hosts. nih.govnih.gov The breakdown products of glucosinolates, particularly volatile isothiocyanates, are key components of these herbivore-induced plant volatile (HIPV) blends in brassicaceous plants. nih.gov For example, manipulating the type of isothiocyanate produced by Brassica species has been shown to directly influence the attraction of the parasitoid wasp Diaeretiella rapae. nih.gov Although direct evidence linking the hydrolysis products of this compound to parasitoid attraction is not available, its structural similarity to other benzylglucosinolates suggests its breakdown products could play a similar role in signaling to the third trophic level.

Interactions with Plant Pathogens and Microbes

The release of this compound and its subsequent breakdown into biologically active compounds represents a sophisticated chemical defense system. These products mediate complex interactions with a wide array of soil- and plant-associated microorganisms, including pathogens, symbionts, and free-living microbes.

Antimicrobial Properties of this compound and its Degradation Products

Upon tissue damage, this compound is hydrolyzed by the enzyme myrosinase. This reaction yields several degradation products, primarily 3-methoxybenzyl isothiocyanate (ITC) and (3-methoxyphenyl)acetonitrile (B41291), both of which exhibit significant antimicrobial properties. nih.govresearchgate.net Isothiocyanates, in particular, are well-documented for their toxicity to a broad spectrum of organisms, including fungi, bacteria, and nematodes. nih.govmdpi.com The antimicrobial action of ITCs is largely attributed to their ability to disrupt pathogen cell membranes and inhibit essential enzymes. mdpi.com

One of the key degradation products is 3-methoxybenzyl isothiocyanate. Studies have demonstrated the antimicrobial potential of this and related compounds. For instance, research on derivatives of 3-methoxyphenyl (B12655295) isothiocyanate showed moderate activity against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis. nih.gov Another significant degradation product that can be formed, depending on reaction conditions, is syringaldehyde (B56468) (4-hydroxy-3,5-dimethoxybenzaldehyde). researchgate.netacs.org Syringaldehyde has demonstrated notable antimicrobial and antioxidant activities. grandviewresearch.commdpi.comchemimpex.com Research has shown its effectiveness against various bacterial strains, including Klebsiella pneumonia, Staphylococcus aureus, and Pseudomonas aeruginosa, although its efficacy can be dose-dependent and may be enhanced when acting in concert with other compounds. primescholars.comncsu.edu

The production of these biocidal compounds from this compound provides plants like meadowfoam (Limnanthes alba) with a potent defense mechanism against microbial pathogens. nih.govpeerj.com

Table 1: Antimicrobial Activity of this compound Degradation Products

| Compound | Target Microorganism | Observed Effect | Reference |

|---|---|---|---|

| 3-Methoxybenzyl Isothiocyanate derivatives | Staphylococcus aureus | Moderate inhibition | nih.gov |

| 3-Methoxybenzyl Isothiocyanate derivatives | Staphylococcus epidermidis | Moderate inhibition | nih.gov |

| Syringaldehyde | Klebsiella pneumonia | Population reduction of 61% | ncsu.edu |

| Syringaldehyde | Staphylococcus aureus | Population reduction of 55% | ncsu.edu |

| Syringaldehyde | Pseudomonas aeruginosa | Population reduction of 71% | ncsu.edu |

| Syringaldehyde | Mycobacterium marinum | Inhibition of proliferation | mdpi.com |

Influence on Plant-Microbe Symbiotic and Antagonistic Relationships

The release of glucosinolate degradation products into the rhizosphere—the soil region directly influenced by root secretions—profoundly shapes the microbial community structure. nih.gov These compounds can act as selective agents, altering the balance between beneficial (symbiotic) and detrimental (antagonistic) microorganisms. plos.orgfrontiersin.org

The influence extends to symbiotic relationships as well. Research indicates that modifications in a plant's glucosinolate profile can significantly impact microbial communities on the roots, with fungal communities and Alphaproteobacteria, which includes the symbiotic nitrogen-fixing Rhizobiaceae family, being particularly affected. nih.gov This suggests that this compound and its breakdown products can modulate the establishment and function of crucial plant-microbe partnerships. The interaction is complex, as intact glucosinolates themselves, even before hydrolysis, can alter bacterial communities, possibly by serving as a carbon source for specific microbes. plos.org

Table 2: Influence of Isothiocyanates (ITCs) on Soil Microbial Groups

| Microbial Group | Effect of ITC Application | Potential Consequence | Reference(s) |

|---|---|---|---|

| Fungi (Total) | General population decrease | Reduction of fungal pathogens and saprophytes | frontiersin.org |

| Bacteria (Total) | Less impacted than fungi; diversity can temporarily decrease | Shift in community composition | frontiersin.orgnih.govacs.org |

| Bacillus spp. | Increased relative abundance | Antagonistic to pathogens, promoting plant health | nih.govfrontiersin.org |

| Pseudomonas spp. | Increased relative abundance | Antagonistic to pathogens | frontiersin.orgnih.gov |

| Rhizobiaceae | Community structure impacted by glucosinolate profile | Potential alteration of nitrogen-fixing symbiosis | nih.gov |

| Nitrifying Bacteria | Inhibition of ammonia-oxidizing bacteria | Alteration of the nitrogen cycle | cabidigitallibrary.org |

Allelopathic Interactions Mediated by this compound

Allelopathy is a biological phenomenon where one plant influences the germination, growth, or development of other plants by releasing chemical compounds into the environment. mdpi.compakbs.org The degradation products of this compound have been identified as potent allelochemicals, capable of inhibiting the growth of competing plant species.

This effect is particularly well-studied in meadowfoam (Limnanthes alba), which contains high concentrations of glucolimnanthin (B218448), the common name for this compound. nih.govpeerj.com Research has demonstrated that the nitrile and isothiocyanate breakdown products of this compound are toxic to germinating seedlings of other plants. nih.govresearchgate.net

A key allelochemical identified from the seed meal of meadowfoam is (3-methoxyphenyl)acetonitrile. researchgate.net Laboratory bioassays confirmed its phytotoxic activity, showing significant inhibition of radicle (root) elongation in both a common weed, velvetleaf (Abutilon theophrasti), and a crop species, wheat (Triticum aestivum). researchgate.net This demonstrates the potential of this compound-derived compounds to act as natural herbicides, reducing competition from other plants in their vicinity. The inhibitory effect is often more pronounced on root growth than on shoot growth. agriculturejournals.cz

Table 3: Allelopathic Activity of (3-methoxyphenyl)acetonitrile

| Target Plant Species | Parameter Measured | I₅₀ Value (Concentration for 50% Inhibition) | Reference |

|---|---|---|---|

| Velvetleaf (Abutilon theophrasti) | Radicle Elongation | ~ 4 x 10⁻⁴ M | researchgate.net |

Impact on Soil Biogeochemical Cycles and Nutrient Dynamics

The introduction of this compound and its nitrogen- and sulfur-rich degradation products into the soil can significantly influence biogeochemical cycles and the dynamics of nutrient availability. nih.govmdpi.com These impacts are primarily driven by the effects of these compounds on soil microbial communities that regulate nutrient transformations. frontiersin.orgcabidigitallibrary.org

A critical process affected is the nitrogen cycle. Glucosinolate hydrolysis products, especially isothiocyanates, have been shown to be potent inhibitors of nitrification. cabidigitallibrary.org Specifically, ITCs reduce the populations and inhibit the growth of ammonia-oxidizing bacteria, the microorganisms responsible for the first step of nitrification (converting ammonium (B1175870), NH₄⁺, to nitrite, NO₂⁻). cabidigitallibrary.org By slowing this process, the retention of nitrogen in the less mobile ammonium form is prolonged, which can reduce the leaching of nitrate (B79036) (NO₃⁻), a highly mobile form of nitrogen. Over time, the general biocidal effect of these compounds can also lead to increased nitrogen mineralization from the microbial biomass that is killed, releasing nutrients back into the soil. cabidigitallibrary.org

Furthermore, the decomposition of glucosinolate-containing plant matter itself releases nitrogen and sulfur, directly contributing to the nutrient pool. mdpi.comnih.gov The availability of these nutrients is known to influence glucosinolate production in plants, creating a feedback loop between plant chemistry and soil nutrient status. nih.govagriculturejournals.cz The application of ITCs in agricultural settings has been observed to alter soil metabolic processes, enhancing the mineralization and availability of nutrients like nitrogen and phosphorus for plant uptake. frontiersin.org The degradation of ITCs themselves contributes to nutrient cycling, with studies on benzyl (B1604629) ITC showing that a significant portion is mineralized by soil microbes over time. researchgate.net

Table 4: Effects of Glucosinolate Degradation Products on Soil Nutrient Processes

| Process | Effect | Mechanism | Reference(s) |

|---|---|---|---|

| Nitrification | Inhibition | Reduction of ammonia-oxidizing bacteria populations and activity by ITCs. | cabidigitallibrary.org |

| Nitrogen Mineralization | Potential Increase | Fumigant effect of ITCs on general soil microbiota leads to the release of N from dead microbial biomass. | frontiersin.orgcabidigitallibrary.org |

| Phosphorus Mineralization | Potential Increase | Alteration of soil microbial community by ITCs can enhance the availability of P. | frontiersin.org |

| Sulfur Cycling | Direct Input | Decomposition of sulfur-rich glucosinolates releases sulfur into the soil. | mdpi.comnih.gov |

Genetic and Molecular Regulation of 3 Methoxybenzylglucosinolate Accumulation

Identification and Characterization of Genes Involved in 3-Methoxybenzylglucosinolate Biosynthesis

The biosynthesis of glucosinolates, including this compound, involves a multi-step pathway catalyzed by a series of enzymes. While specific genes for the complete biosynthesis of this compound are still under detailed investigation, research in related pathways provides significant insights. For instance, the overexpression of the CYP79A2 gene in Arabidopsis, which is involved in the production of benzylglucosinolate, has been shown to significantly increase the levels of related compounds. wur.nl This suggests that orthologous genes in species producing this compound likely play a pivotal role. The core glucosinolate biosynthesis pathway involves enzymes such as cytochromes P450 (like CYP79 and CYP83 families), C-S lyases, S-glucosyltransferases, and sulfotransferases. The final modification steps, such as the methoxylation of the benzyl (B1604629) group, would require specific O-methyltransferases.

Gene Expression Analysis in Different Plant Tissues and Developmental Stages

The expression of genes involved in glucosinolate biosynthesis is often tissue-specific and varies with the developmental stage of the plant. nih.govredalyc.org For example, studies in Arabidopsis thaliana have provided detailed transcriptomes of various stem tissues, including the xylem, phloem, and epidermis, revealing that thousands of genes exhibit differential expression across these tissues. nih.gov This spatial regulation allows the plant to allocate defense compounds to tissues that are most vulnerable to herbivory or pathogen attack. In many species, the highest concentrations of glucosinolates are found in young, actively growing tissues such as seedlings and developing leaves, which corresponds with higher expression levels of biosynthetic genes in these tissues. As tissues mature, the expression of these genes, and consequently the accumulation of glucosinolates, often decreases. Research on other secondary metabolites has shown that gene expression can be highly localized, for instance, some gene promoters driving expression specifically in root tissues or ripe fruit peels. redalyc.orgscielo.br

Transcriptional and Post-Transcriptional Regulatory Mechanisms

The regulation of this compound biosynthesis is controlled at both the transcriptional and post-transcriptional levels. wikipedia.org Transcription factors are key players in orchestrating gene activity by binding to promoter regions of DNA. wikipedia.org In the context of glucosinolate biosynthesis, several families of transcription factors, such as MYB and WRKY, have been identified as crucial regulators. These transcription factors can act as activators or repressors of biosynthetic gene expression, allowing for fine-tuned control in response to various signals.

Post-transcriptional regulation can occur through mechanisms like alternative splicing and microRNA (miRNA)-mediated gene silencing. DNA methylation, an epigenetic modification, also plays a significant role in regulating gene expression without altering the DNA sequence itself. wikipedia.orgnih.gov Studies have shown that changes in DNA methylation patterns can lead to altered gene expression and, consequently, variations in metabolite profiles. mdpi.com For instance, in pituitary cells, the B29 gene is silenced through epigenetic mechanisms, including DNA methylation. nih.gov

Signal Transduction Pathways Regulating this compound Production

The production of this compound is not static but is dynamically regulated by a complex network of signal transduction pathways. These pathways integrate internal developmental cues and external environmental stimuli to modulate the accumulation of this defense compound.

Hormonal Regulation (e.g., Jasmonic Acid, Salicylic (B10762653) Acid, Ethylene)

Plant hormones are central to the regulation of glucosinolate biosynthesis. lumenlearning.comlibretexts.org Jasmonic acid (JA), salicylic acid (SA), and ethylene (B1197577) are well-established signaling molecules involved in plant defense responses.

Jasmonic Acid (JA): Often associated with responses to necrotrophic pathogens and chewing insects, JA signaling typically leads to the upregulation of glucosinolate biosynthetic genes. This induction enhances the plant's chemical defense against herbivores.

Salicylic Acid (SA): Primarily involved in responses to biotrophic pathogens, the role of SA in regulating glucosinolate accumulation can be more complex and sometimes antagonistic to the JA pathway.

Ethylene: This gaseous hormone can interact with both JA and SA signaling pathways, and its effect on glucosinolate levels can be synergistic or antagonistic depending on the specific context and plant species.

The regulation of these hormonal pathways often involves negative feedback loops to maintain homeostasis. lumenlearning.comlibretexts.org For instance, rising levels of a hormone can signal to inhibit its own further production. lumenlearning.comlibretexts.org

Environmental and Stress-Induced Regulation

Plants modulate the production of secondary metabolites like this compound in response to a wide array of environmental stresses. appleacademicpress.comnih.gov Abiotic stresses such as drought, high salinity, extreme temperatures, and UV radiation can all influence glucosinolate levels. appleacademicpress.com For example, heat stress has been shown to induce changes in the levels of various metabolites in sugarcane. frontiersin.org

Biotic stresses, such as herbivore feeding and pathogen infection, are potent inducers of glucosinolate biosynthesis. The plant recognizes specific molecular patterns from herbivores or pathogens, triggering a signaling cascade that leads to the increased production of defense compounds. This induced response is a key component of the plant's adaptive defense strategy. Studies on plant responses to environmental stress have identified numerous genes that are upregulated in response to stimuli like touch and mechanical stress. nih.gov

Quantitative Trait Loci (QTL) and Genetic Markers for this compound Content

Once QTLs are identified, molecular markers, such as Single Nucleotide Polymorphisms (SNPs) and Simple Sequence Repeats (SSRs), located within these regions can be developed. nih.gov These markers can then be used in marker-assisted selection (MAS) programs to breed for plant varieties with desired levels of this compound. The use of QTL mapping has been successful in identifying genomic regions associated with various quality and yield traits in crops like snap beans and flax. nih.govfrontiersin.org

Table 1: Key Research Findings in Genetic Regulation of Glucosinolates

| Research Area | Key Finding | Organism/System |

| Gene Identification | Overexpression of CYP79A2 increases phenylacetic acid, a related compound, suggesting a role for this gene family in benzylglucosinolate synthesis. wur.nl | Arabidopsis thaliana |

| Gene Expression | Transcriptome analysis reveals tissue-specific expression of thousands of genes in the inflorescence stem. nih.gov | Arabidopsis thaliana |

| Transcriptional Regulation | DNA methylation and histone deacetylation are involved in gene silencing. nih.gov | Rat Pituitary Cells |

| Hormonal Regulation | Hormone production is primarily controlled by negative feedback loops to maintain homeostasis. lumenlearning.comlibretexts.org | General |

| Environmental Regulation | Expression of TCH genes is upregulated in response to environmental stimuli like touch. nih.gov | Arabidopsis thaliana |

| QTL Mapping | Identification of 44 QTLs for pod quality and yield traits. frontiersin.org | Snap Bean |

Evolutionary Genetics of Aromatic Glucosinolate Pathways, Including this compound

The remarkable diversity of glucosinolates (GSLs), a class of plant secondary metabolites characteristic of the Brassicales order, is a product of a complex evolutionary history shaped by gene duplication, neofunctionalization, and selective pressures from herbivores and pathogens. nih.govannualreviews.org The biosynthetic pathway for aromatic glucosinolates, which are derived from amino acids like phenylalanine and tyrosine, provides a clear example of these evolutionary mechanisms. mdpi.comdoi.org The formation of this compound is a specialized branch of this pathway, and its evolution is intricately linked to the broader diversification of GSLs.

The foundation of GSL pathway evolution lies in whole-genome duplications (WGDs) and tandem duplications (TDs). nih.govoup.com These events created a wealth of genetic raw material, allowing for the expansion and subsequent functional divergence of key gene families involved in GSL biosynthesis. nih.govannualreviews.org In the mustard family (Brassicaceae), nearly all genes in the GSL pathway are duplicates, a significantly higher proportion than the genome-wide average. nih.gov This suggests that the retention of duplicated GSL genes has been a major driver of metabolic innovation.

Key gene families that have undergone significant evolutionary changes to create the diversity seen in aromatic GSLs include:

Methylthioalkylmalate Synthases (MAMs): While primarily associated with the chain elongation of aliphatic GSLs, the evolution of the MAM gene locus is a model for GSL diversification. frontiersin.orgresearchgate.net The MAM genes arose from Isopropylmalate Synthase (IPMS) genes, which are involved in leucine (B10760876) biosynthesis. frontiersin.org The transition from IPMS to MAM function involved the loss of a specific gene domain (LeuA), a critical step in the evolution of the Brassicaceae-specific MAM genes. frontiersin.org The diversification of the MAM locus through tandem duplications and subsequent neofunctionalization in different Brassicaceae lineages has led to the production of varied GSL side chains. researchgate.netnih.gov

Cytochrome P450 Monooxygenases (CYPs): The core GSL structure is formed by a series of reactions, with CYPs playing a crucial role. Specifically, the CYP79 family converts amino acids to oximes, and the CYP83 family converts oximes to nitro compounds. nih.gov The evolution of the aromatic GSL pathway involved the recruitment and specialization of these enzymes to accept aromatic amino acids like phenylalanine as substrates. royalsocietypublishing.org Further modifications to the GSL side chain, such as the hydroxylations that precede methoxylation, are also catalyzed by specific CYP families (e.g., CYP81F). nih.govresearchgate.net

O-Methyltransferases (OMTs): The final step in the biosynthesis of this compound is the methylation of its hydroxylated precursor. This reaction is catalyzed by an O-methyltransferase. cdnsciencepub.com The evolution of plant OMTs is characterized by extensive gene duplication and functional divergence, allowing them to act on a wide array of substrates, including flavonoids, alkaloids, and the precursors of aromatic GSLs. cdnsciencepub.com In Arabidopsis thaliana, a model plant for GSL research, a family of indole (B1671886) glucosinolate O-methyltransferases (IGMTs) is responsible for methylating hydroxylated indole GSLs. nih.govresearchgate.net While this compound is an aromatic, not an indole, GSL, the evolutionary principles are parallel. The expansion and subfunctionalization of OMT gene families created enzymes with new substrate specificities, enabling the production of methoxylated GSLs like this compound. cdnsciencepub.comscielo.br For instance, research has identified specific IGMTs, such as IGMT5, responsible for the conversion of hydroxylated precursors to their methoxylated forms. nih.govnih.gov

The evolution of the AOP (2-oxoglutarate-dependent dioxygenase) gene locus also contributes to GSL diversity by modifying the side chain of precursor GSLs. frontiersin.orgnih.gov The AOP locus has undergone gene duplication events, leading to enzymes like AOP2, which can convert one type of GSL to another, altering the final GSL profile of the plant. frontiersin.orgnih.gov

The evolutionary trajectory of the GSL pathway is not linear but has occurred independently in different plant lineages, leading to a wide variety of GSL profiles across the Brassicaceae. frontiersin.org The presence of this compound in specific species, such as those in the genus Lepidium (maca), is a testament to the lineage-specific evolution of the required biosynthetic genes. researchgate.netnih.gov

Data Tables

Table 1: Key Gene Families in Aromatic Glucosinolate Evolution

| Gene Family | Evolutionary Mechanism | Role in Pathway | Reference |

| MAM (Methylthioalkylmalate Synthase) | Gene duplication, Neofunctionalization from IPMS | Side-chain elongation of GSL precursors | frontiersin.org, researchgate.net |

| CYP79/CYP83 | Gene duplication, Substrate specialization | Formation of the core glucosinolate structure from amino acids | nih.gov |

| CYP81F | Gene duplication, Subfunctionalization | Side-chain modification (hydroxylation) of GSLs | nih.gov, researchgate.net |

| OMT (O-Methyltransferase) | Gene duplication, Functional divergence | Final methylation step to form methoxy-GSLs | cdnsciencepub.com, nih.gov |

| AOP (2-oxoglutarate-dependent dioxygenase) | Gene duplication, Subfunctionalization | Secondary modification of GSL side chains | frontiersin.org, nih.gov |

Table 2: Evolutionary Events in Glucosinolate Biosynthesis

| Evolutionary Event | Description | Impact on GSL Pathway | Reference |

| Whole-Genome Duplication (WGD) | Duplication of the entire set of chromosomes. | Provided a large pool of duplicate genes for the GSL pathway, facilitating the evolution of new functions. | nih.gov, frontiersin.org |

| Tandem Duplication (TD) | Duplication of a gene or group of genes, creating a tandem array. | Led to the expansion of key gene families like MAM and AOP, creating enzymes with varied substrate specificities. | nih.gov, researchgate.net |

| Neofunctionalization | A process where a duplicated gene acquires a new function. | Allowed enzymes like IPMS to evolve into MAM, enabling the GSL-specific chain elongation pathway. | oup.com, frontiersin.org |

| Subfunctionalization | A process where duplicated genes divide the functions of the ancestral gene. | Resulted in specialized enzymes (e.g., different OMTs or CYPs) that act on specific GSL precursors at different steps of the pathway. | scielo.br, researchgate.net |

Advanced Analytical Methodologies for 3 Methoxybenzylglucosinolate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of glucosinolate analysis, providing the essential separation required to distinguish individual compounds within a complex mixture. The choice of chromatographic technique depends on the specific research question, whether it involves quantifying the intact glucosinolate or identifying its volatile breakdown products.

High-Performance Liquid Chromatography (HPLC) is a well-established and widely used technique for the analysis of glucosinolates. mdpi.comtorontech.com The process typically involves extracting the compounds from a sample, followed by separation on a stationary phase column. drawellanalytical.com For glucosinolates, which are relatively polar, reversed-phase columns (like C18) are commonly employed. nih.gov

The separation is achieved by passing a pressurized liquid solvent (mobile phase) through the column containing the stationary phase. torontech.com Analytes are then identified and quantified by comparing them against standard solutions. nih.gov A significant consideration in traditional HPLC analysis of glucosinolates is the frequent need for a desulfation step prior to analysis to improve chromatographic behavior, though this can introduce potential inaccuracies due to incomplete reactions or degradation. mdpi.compreprints.org

HPLC systems are often coupled with a UV-Vis Diode Array Detector (DAD), which measures the absorbance of the eluting compounds at various wavelengths. nih.gov This allows for both quantification and preliminary identification based on the compound's UV spectrum.

Table 1: Example HPLC-DAD Parameters for Glucosinolate Analysis This table presents a generalized set of parameters based on typical methodologies.

| Parameter | Setting | Source |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and a weak acid (e.g., phosphoric or acetic acid in water) | nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min | nih.gov |

| Detector | UV-Vis Diode Array Detector (DAD) | nih.gov |

| Detection Wavelengths | 210 nm, 280 nm, 360 nm | nih.gov |

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By utilizing columns with smaller particle sizes (typically less than 2 µm) and operating at much higher pressures, UHPLC offers substantially improved resolution, higher sensitivity, and significantly shorter analysis times. mdpi.com This makes it particularly suitable for analyzing complex plant extracts containing numerous glucosinolates. wur.nlacs.orgnih.gov

UHPLC is often coupled with mass spectrometry detectors, which has become a standard approach for the determination of intact glucosinolates without the need for the problematic desulfation step. mdpi.comsemanticscholar.org The enhanced separation power of UHPLC is critical for resolving structurally similar glucosinolates and their isomers. caas.cnnih.gov Studies have successfully used UHPLC to quantify a wide range of glucosinolates, including m-methoxybenzylglucosinolate, in various plant materials. researchgate.net

Unlike HPLC and UHPLC, Gas Chromatography (GC) is not used for the analysis of intact, non-volatile glucosinolates like 3-methoxybenzylglucosinolate. Instead, its application is focused on the separation and identification of their volatile degradation products, primarily isothiocyanates and nitriles. scispace.comijcce.ac.irnih.gov These volatile compounds are formed when the glucosinolate is hydrolyzed by the enzyme myrosinase, a process that occurs naturally upon tissue damage. ijcce.ac.irapsnet.org

In this method, the volatile compounds are extracted from the sample and injected into the GC system. They are then vaporized and separated based on their boiling points and interaction with the stationary phase within a capillary column. scispace.com Flame Ionization Detectors (FID) are commonly used for quantification. scispace.comapsnet.org The profile of these volatile products provides indirect evidence of the presence of the parent glucosinolates in the original sample. ijcce.ac.ir

Table 2: Typical GC Conditions for Glucosinolate Hydrolysis Products This table presents a generalized set of parameters based on published methods.

| Parameter | Setting | Source |

| Column | Capillary column (e.g., DB-5, 30 m x 0.32 mm) | scispace.com |

| Carrier Gas | Helium or Nitrogen | scispace.com |

| Injector Temperature | 220 - 250 °C | scispace.comapsnet.org |

| Detector Temperature | 280 °C (FID) | scispace.comapsnet.org |

| Oven Program | Temperature ramp, e.g., 50°C initial, ramp at 5°C/min to 280°C | scispace.com |

Mass Spectrometry (MS) Approaches for Structural Elucidation and Profiling

Mass Spectrometry (MS) is an indispensable tool in glucosinolate research, providing detailed structural information and highly sensitive quantification. mdpi.com When coupled with a chromatographic separation technique (LC or GC), it offers unparalleled specificity for identifying compounds even in the most complex mixtures. springernature.com

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful method for the targeted analysis of this compound and its non-volatile metabolites. mdpi.comacs.org This technique adds a second dimension of mass analysis, which significantly enhances selectivity and sensitivity, allowing for the reliable quantification of trace-level compounds in complex biological matrices. mdpi.comnih.gov In an LC-MS/MS system, a specific parent ion corresponding to the target analyte is selected, fragmented, and then one or more specific fragment ions are monitored for detection, a process known as Multiple Reaction Monitoring (MRM). nih.gov This high specificity minimizes interferences and allows for accurate quantification. labor-staber.dewaters.com

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the definitive identification of the volatile degradation products of glucosinolates. scispace.comnih.govnih.gov After separation by the GC, the eluting compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, or fragmentation pattern, serves as a chemical fingerprint that can be compared to spectral libraries for positive identification. nih.gov This is crucial for confirming the identity of isothiocyanates, nitriles, and other volatile compounds derived from this compound hydrolysis. scispace.comijcce.ac.ir

High-Resolution Mass Spectrometry (HRMS), often coupled with UHPLC, is a leading-edge technique for both targeted and untargeted analysis of glucosinolates. nih.gov Instruments such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide extremely high mass accuracy and resolution. nih.govnih.gov This allows for the determination of a compound's elemental composition from its exact mass, which is a powerful tool for identifying unknown metabolites and confirming the identity of known ones without relying solely on reference standards. mdpi.comsemanticscholar.org

In the context of complex matrices like plant extracts, HRMS is invaluable for untargeted metabolomics studies. nih.gov It can detect and identify a broad range of compounds simultaneously, providing a comprehensive profile of the glucosinolates present, including this compound. caas.cn While HRMS is exceptionally powerful, LC-MS/MS may be preferred for distinguishing between isomeric glucosinolates, which have the same exact mass but different structures and fragmentation patterns. mdpi.com

Table 3: Comparison of Mass Spectrometry Techniques for Glucosinolate Analysis

| Technique | Primary Application | Analytes | Key Advantages | Source |

| LC-MS/MS | Targeted quantification and identification | Intact glucosinolates (e.g., this compound) and non-volatile metabolites | High sensitivity and selectivity; excellent for complex matrices; confirmation of knowns. | mdpi.comacs.orgnih.gov |

| GC-MS | Identification of volatile compounds | Volatile degradation products (isothiocyanates, nitriles) | Provides structural confirmation via fragmentation patterns; library searchable. | scispace.comnih.govnih.gov |

| UHPLC-HRMS | Untargeted profiling and identification of unknowns | Broad range of metabolites, including intact glucosinolates | High mass accuracy allows for elemental composition determination; excellent for discovery. | mdpi.comsemanticscholar.orgcaas.cnnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive tool for the definitive structural elucidation of glucosinolates, including this compound. researchgate.netpreprints.org Unlike methods that rely on fragmentation or comparison to standards, NMR provides unambiguous confirmation of the complete molecular structure, including the thioglucose moiety, the sulfated oxime function, and the specific side chain (R-group). researchgate.netnih.gov

Detailed structural analysis of this compound (also known as glucolimnanthin) has been accomplished through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. These analyses allow for the precise assignment of all proton and carbon signals in the molecule. Research on glucolimnanthin (B218448) isolated from meadowfoam (Limnanthes alba) provides a clear example of such characterization. nih.gov The anomeric proton (H-1”) of the glucose unit, for instance, shows a characteristic doublet, confirming the β-configuration of the thioglucosidic bond. acs.org The chemical shifts of the aromatic protons and the methoxy (B1213986) group are critical for confirming the identity and substitution pattern of the benzyl (B1604629) side chain. nih.gov

Detailed NMR assignments for this compound (as the potassium salt) in methanol-d₄ are presented below, confirming its structure. nih.gov

¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (δC, ppm) nih.gov | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) nih.gov |

|---|---|---|

| C-1 (C=N) | 159.5 | - |

| C-2 (CH₂) | 38.3 | - |

| C-1' | 137.6 | - |

| C-2' | 113.1 | 7.01 (s) |

| C-3' | 160.2 | - |

| C-4' | 112.6 | - |

| C-5' | 129.5 | 7.26 (t, J=8.0) |

| C-6' | 120.2 | - |

| OCH₃ | 54.3 | - |

| C-1” | 81.5 | - |

| C-2” | 80.9 | - |

| C-3” | 78.0 | - |

| C-4” | 69.8 | - |

| C-5” | 72.8 | - |

| C-6” | 61.4 | - |

Development of Specialized Extraction and Sample Preparation Protocols

The accuracy of any analysis of this compound heavily relies on the initial extraction and sample preparation steps. The primary goals of these protocols are to efficiently extract the compound from the plant matrix while preventing its enzymatic degradation by myrosinase, which is released upon tissue disruption. nih.gov

A widely adopted and robust method involves the immediate inactivation of myrosinase by extracting the ground plant material in a boiling methanol-water mixture (typically 70-80% methanol). nih.govmdpi.comfrontiersin.org This step is crucial for preserving the intact glucosinolate. Following extraction, the crude extract is often purified to remove interfering compounds like pigments and lipids. A standard purification technique involves loading the extract onto an anion-exchange column, commonly packed with DEAE (diethylaminoethyl) Sephadex. frontiersin.orgresearchgate.net The anionic glucosinolates bind to the column, while neutral and cationic impurities are washed away. The purified glucosinolates can then be eluted for analysis.

Recent advancements have focused on optimizing extraction efficiency and reducing processing time. For instance, studies on Lepidium meyenii (maca), a plant known to contain benzylglucosinolates, have explored modern techniques like ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE). scite.airesearchgate.net These methods can significantly enhance extraction yields and shorten the time required compared to conventional solvent extraction. The optimization of various parameters is key to the success of these techniques.

Comparison of Optimized Extraction Parameters for Glucosinolates from Lepidium

| Method | Optimized Parameter | Value | Reference |

|---|---|---|---|

| Combined Ultrasonic & Microwave Extraction | Power | 470 W | researchgate.net |

| Time | 70 s | ||

| Solvent:Solid Ratio | 30:1 (mL:g) | ||

| Ethanol Concentration | 66% | ||

| Conventional Hot Solvent Extraction | Solvent | 70% Methanol | nih.govresearchgate.net |

| Temperature | >75 °C | ||

| Time | ~15 min | ||

| Purification | DEAE Anion Exchange |

For analyses using High-Performance Liquid Chromatography (HPLC), a common subsequent step is enzymatic desulfation, where a purified sulfatase enzyme is used to cleave the sulfate (B86663) group. researchgate.net This creates desulfoglucosinolates, which have improved chromatographic properties on reverse-phase columns, leading to better separation and detection. preprints.org

Integrated Omics Approaches (e.g., Metabolomics, Transcriptomics) in this compound Studies

Understanding the biosynthesis of this compound and its regulation in response to genetic and environmental factors requires a holistic approach. Integrated "omics" technologies, particularly metabolomics and transcriptomics, provide a powerful framework for this purpose. frontiersin.orgfrontiersin.org

Metabolomics , the large-scale study of small molecules (metabolites) within a biological system, is used to profile the entire spectrum of glucosinolates and related compounds in a plant. nih.govthieme-connect.com By comparing the metabolic profiles of different plant lines or plants under different conditions, researchers can identify correlations between the abundance of this compound and other metabolites, offering clues about its biosynthetic pathway and physiological role. nih.gov For example, metabolomic profiling of various Lepidium species has been used to characterize their chemical diversity, including their glucosinolate content. researchgate.net

Transcriptomics , which analyzes the complete set of RNA transcripts in a cell, reveals which genes are active at a given time. By correlating gene expression data with metabolite data, scientists can identify candidate genes encoding the enzymes and regulatory proteins responsible for synthesizing this compound. nih.govnih.gov The biosynthesis of aromatic glucosinolates starts from the amino acids phenylalanine or tyrosine. researchgate.net Transcriptomic analysis can pinpoint genes involved in the core pathway (e.g., cytochromes P450, C-S lyases, glucosyltransferases, sulfotransferases) and subsequent modification steps, such as the methoxylation of the benzyl ring, that are specifically associated with the production of this compound.

Integrated Omics and Genome-Wide Association Studies (GWAS) combine these approaches with genetic information to build a comprehensive picture. GWAS, for example, scans the genomes of many different individuals of a species to find genetic variations (SNPs) associated with variations in a particular trait, such as the concentration of a specific glucosinolate. researchgate.netscu.edu.aunih.gov Such studies in Brassica species have successfully identified key genes and regulatory loci controlling the levels of aliphatic and indole (B1671886) glucosinolates. mdpi.comwhiterose.ac.uk While specific GWAS studies for this compound are not yet prominent, this approach holds immense potential for identifying the specific MYB transcription factors, methyltransferases, and other enzymes that control its production in plants like Limnanthes or Lepidium. This integrated approach is fundamental to elucidating the complete genetic and biochemical pathways leading to the synthesis of this compound. whiterose.ac.uk

Biological Activities and Physiological Effects of 3 Methoxybenzylglucosinolate in Plants Non Human Context

Influence of 3-Methoxybenzylglucosinolate and its Derivatives on Plant Growth and Development

The influence of this compound and its derivatives on plant growth is most prominently documented in the context of allelopathy—the chemical inhibition of one plant by another. The breakdown products of this compound, released into the soil from plant residues, can exert significant phytotoxic effects on neighboring plants, thereby influencing community structure and succession.

Research on meadowfoam (Limnanthes alba), a plant rich in glucolimnanthin (B218448), has shown that its seed meal, after enzymatic action, releases compounds that inhibit the growth of other plant species. researchgate.netoregonstate.edu The primary phytotoxic agents identified are its degradation products, namely 3-methoxybenzyl isothiocyanate (3-MBITC) and (3-methoxyphenyl)acetonitrile (B41291) (3-MPAN). researchgate.netnih.gov

Detailed studies have isolated (3-methoxyphenyl)acetonitrile as a potent phytotoxin from fermented meadowfoam seed meal. researchgate.net This nitrile compound has been demonstrated to inhibit the radicle elongation of seedlings of various plants, including velvetleaf and wheat. researchgate.net Such allelochemical activity can provide a competitive advantage by suppressing the germination and establishment of competing flora. nih.govflvc.org The herbicidal activity of fermented meadowfoam seed meal, which contains these breakdown products, has been shown to correlate with the total concentration of the isothiocyanate, nitrile, and a related thioamide. nih.gov

While the effect on other plants is well-documented, the direct influence of this compound on the growth and development of the producing plant is less clear. However, the biosynthesis of glucosinolates is intricately linked with primary metabolic and hormonal pathways that govern plant development. mdpi.com For instance, the biosynthesis of indole (B1671886) glucosinolates is connected to the pathway for auxin (indole-3-acetic acid), a critical plant hormone regulating numerous developmental processes like root formation and cell elongation. mdpi.comwalshmedicalmedia.commdpi.com Although this compound is not an indole glucosinolate, this established crosstalk suggests that the metabolic flux towards producing aromatic glucosinolates could influence the availability of precursors for other essential developmental pathways. canna-uk.com

Table 1: Allelopathic Effects of this compound Derivatives on Target Plants

| Derivative | Source | Target Plant(s) | Observed Effect | Reference(s) |

| (3-methoxyphenyl)acetonitrile (3-MPAN) | Fermented Meadowfoam (Limnanthes alba) seed meal | Velvetleaf (Abutilon theophrasti), Wheat (Triticum aestivum) | Inhibition of radicle elongation | researchgate.net |

| 3-Methoxybenzyl isothiocyanate (3-MBITC) | Fermented Meadowfoam (Limnanthes alba) seed meal | Downy Brome (Bromus tectorum) | Inhibition of coleoptile emergence | oregonstate.edunih.gov |

| Mixed degradation products | Meadowfoam (Limnanthes alba) seed meal | General weeds | Herbicidal activity | researchgate.netnih.gov |

Role in Plant Physiology Beyond Defense

Beyond the well-established role in defense, this compound and other glucosinolates participate in fundamental physiological processes. Their synthesis, transport, and storage represent a significant metabolic investment for the plant, indicating important endogenous functions.

The transport of glucosinolates from the site of synthesis to other plant parts is a key aspect of their physiological role. In Arabidopsis, glucosinolates are synthesized in vegetative tissues, such as leaves and silique walls, and are then transported to the seeds via specific glucosinolate transporters (GTRs). researchgate.net This translocation suggests a role in providing for the next generation, either as stored defense compounds for germinating seedlings or as a source of reduced sulfur and nitrogen. The presence of this compound in the seeds of plants like Lepidium densiflorum points to a similar physiological strategy. acs.org

Furthermore, glucosinolate metabolism is integrated with the plant's response to nutrient availability. It is well-documented that sulfur and phosphorus deficiencies can stimulate the biosynthesis of secondary metabolites, including glucosinolates and flavonoids. nih.gov This suggests that glucosinolate levels, including that of this compound, are part of the plant's broader physiological adaptation to its nutritional status.

At the cellular and molecular level, the biosynthesis and accumulation of this compound are tightly regulated processes involving specific gene expression and subcellular compartmentalization. The biosynthetic pathways for glucosinolates are known to be localized on microsomal membranes, though isolating active systems can be challenging due to inhibitory breakdown products generated during extraction. researchgate.net

In Arabidopsis, genes involved in glucosinolate biosynthesis show tissue-specific expression patterns. For example, the activity of the biosynthesis gene CYP79F1 is primarily found in the walls of the siliques (seed pods), with negligible expression in the seeds themselves, underscoring the necessity of transport for seed accumulation. researchgate.net The subcellular localization of the metabolic enzymes and transporter proteins is critical to prevent autotoxicity and ensure proper function. Proteins are directed to specific locations such as the plasma membrane, cytosol, or vacuole to carry out their roles. nih.govsuba.live

Molecular responses to both biotic and abiotic stresses often involve the upregulation of glucosinolate biosynthesis. mdpi.com Pathogen infection or treatment with elicitors like flagellin (B1172586) can activate MYB and WRKY transcription factors, which in turn enhance the expression of genes in the glucosinolate pathway. mdpi.com Similarly, treatment of Arabidopsis with 2',3'-cAMP, a molecule involved in stress signaling, led to changes in the levels of various metabolites, including glucosinolates. researchgate.net These molecular responses highlight that the regulation of glucosinolate levels is an integral part of the plant's systemic response to environmental cues.

Interactions with Other Plant Secondary Metabolites

Plant secondary metabolism operates as a complex network rather than a series of isolated pathways. This compound and its biosynthetic pathway exhibit significant crosstalk with other classes of secondary metabolites, notably phenylpropanoids and flavonoids.

A clear interaction exists between the indole glucosinolate and phenylpropanoid pathways. osti.gov Genetic studies in Arabidopsis have shown that mutations affecting indole glucosinolate biosynthesis can lead to altered levels of phenylpropanoids, which are crucial compounds for lignin (B12514952) production and UV protection. This crosstalk appears to be mediated by the levels of a key intermediate, indole-3-acetaldoxime (IAOx), which can negatively influence the early steps of phenylpropanoid synthesis. osti.gov

There is also substantial evidence for interplay between glucosinolates and flavonoids. asm.org Flavonoids can modulate the accumulation of glucosinolates. For instance, treating Brassica napus plants with the flavonoid naringenin (B18129) increased the colonization of roots by nitrogen-fixing bacteria, an effect that occurred without altering the root glucosinolate concentrations, suggesting a complex interaction. asm.org Conversely, genetic studies in Arabidopsis have shown that a deficiency in flavonols can alter the expression of genes involved in aliphatic glucosinolate biosynthesis. biorxiv.org This interaction may be mediated by reactive oxygen species (ROS), as flavonoids are potent ROS scavengers, and ROS are known signaling molecules that can influence various metabolic pathways. biorxiv.org Environmental factors like light intensity and nutrient levels can also differentially affect the accumulation of both flavonoids and glucosinolates, further highlighting their interconnected regulation. nih.gov

Table 2: Documented Interactions Between Glucosinolates and Other Secondary Metabolites

| Interacting Metabolite Class | Nature of Interaction | Potential Mechanism | Reference(s) |

| Phenylpropanoids | Negative crosstalk; accumulation of indole glucosinolate intermediates can suppress phenylpropanoid biosynthesis. | Inhibition of early phenylpropanoid pathway enzymes by glucosinolate intermediates (e.g., IAOx). | osti.gov |

| Flavonoids | Mutual regulation; flavonols can modulate the expression of glucosinolate biosynthesis genes, and glucosinolate levels can be affected by flavonoid presence. | Modulation of ROS signaling, direct effects on kinase/phosphatase activity, transcriptional regulation. | asm.orgbiorxiv.org |

| Camalexin (B168466) (a phytoalexin) | Shared biosynthetic precursor; indole-3-acetaldoxime (IAOx) is a branch point for indole glucosinolate and camalexin biosynthesis. | Metabolic flux and pathway channeling between defense compound pathways. | mdpi.com |

| Auxin (IAA) | Shared biosynthetic precursor; indole-3-acetaldoxime (IAOx) is also a precursor for the plant hormone auxin. | Competition for precursors between primary (growth) and secondary (defense) metabolism. | mdpi.commdpi.com |

Mechanism of Action of this compound Breakdown Products on Target Organisms (Non-Human)

Upon tissue damage, as occurs during herbivory or pathogen attack, this compound is hydrolyzed by the enzyme myrosinase. This reaction releases an unstable aglycone that rearranges to form biologically active compounds, primarily isothiocyanates (ITCs) and nitriles. researchgate.netmdpi.com The specific product formed can depend on reaction conditions; for example, the presence of ferrous ions (Fe²⁺) can favor the formation of nitriles over isothiocyanates. nih.gov

These breakdown products are toxic to a wide range of organisms, including insects, fungi, and other plants.

Antifungal Activity: 3-Methoxybenzyl isothiocyanate (3-MBITC) is one of several arylalkyl ITCs that exhibit high antifungal activity. asm.org Studies have shown its efficacy against various fungi, including Aspergillus niger and Penicillium cyclopium. asm.org While the precise mechanism is complex, ITCs are generally thought to exert their toxic effects by reacting with nucleophilic groups (like thiols) in essential proteins and enzymes, leading to enzyme inactivation, disruption of cellular membranes, and induction of oxidative stress within the fungal cell. nih.gov

Insecticidal Activity: The breakdown products of glucosinolates are a key component of the "mustard oil bomb" defense system against insect herbivores. mdpi.com These compounds act as feeding deterrents or are directly toxic upon ingestion. researchgate.net

Herbicidal (Allelopathic) Activity: As discussed in section 7.1, the degradation products of glucolimnanthin, particularly (3-methoxyphenyl)acetonitrile (3-MPAN) and 3-MBITC, have potent herbicidal effects. researchgate.netoregonstate.edunih.gov They inhibit seed germination and suppress seedling growth, providing the producing plant a competitive edge. flvc.org The mechanism involves the disruption of fundamental physiological processes in the target seedling, such as cell division and nutrient uptake. flvc.org

Future Research Directions and Applications in Plant Science

Genetic Engineering and Metabolic Engineering for Modulating 3-Methoxybenzylglucosinolate Pathways

Metabolic engineering offers powerful strategies for altering the production of specific glucosinolates in plants. wikipedia.org The core glucosinolate biosynthetic pathway is well-understood, involving three key stages: side-chain elongation of a precursor amino acid, formation of the core glucosinolate structure, and secondary modifications of the side chain. mdpi.com For this compound, which is derived from a modified phenylalanine, engineering efforts can target several key enzymatic steps.

A primary strategy involves the manipulation of cytochrome P450 enzymes from the CYP79 family, which catalyze the initial and often rate-limiting conversion of amino acids to aldoximes. nih.govnih.gov By overexpressing or introducing specific CYP79s, it is possible to channel more of the precursor amino acid pool towards the desired glucosinolate. nih.gov For instance, introducing a CYP79 with high specificity for the precursor of this compound into a host plant could lead to its novel production or enhanced accumulation. nih.gov